(1-cyclopentyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone
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Overview
Description
(1-cyclopentyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a cyclopentyl group and a piperazine moiety, making it a versatile scaffold for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 1,3-dielectrophilic nitriles with hydrazines to form pyrazoles . The cyclopentyl group can be introduced via alkylation reactions, while the piperazine moiety can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1-cyclopentyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups to the piperazine moiety, leading to a diverse array of derivatives.
Scientific Research Applications
(1-cyclopentyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of (1-cyclopentyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The piperazine moiety may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1-cyclopentyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone stands out due to its unique combination of a cyclopentyl-substituted pyrazole ring and a piperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1-cyclopentylpyrazol-3-yl)-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c18-13(16-9-6-14-7-10-16)12-5-8-17(15-12)11-3-1-2-4-11/h5,8,11,14H,1-4,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPKFAPFPNXICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)C(=O)N3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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